The synthesis of LY-231617 involves a two-step process primarily characterized by the alkylation of 2,6-di-tert-butyl-4-methylphenol with ethylamine. This reaction occurs in the presence of hydrochloric acid, which acts as a catalyst.
The molecular structure of LY-231617 can be described by its chemical formula and its structural components:
The molecular structure allows LY-231617 to interact with various biological targets, particularly reactive oxygen species, which are implicated in oxidative stress .
LY-231617 participates in several chemical reactions that are relevant for its applications:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy .
The mechanism of action of LY-231617 is primarily attributed to its antioxidant properties:
By targeting reactive oxygen species and modulating key signaling pathways associated with oxidative stress, LY-231617 demonstrates significant neuroprotective effects .
LY-231617 exhibits several notable physical and chemical properties:
LY-231617 has diverse applications across various scientific fields:
The broad scope of applications highlights LY-231617's significance in both basic research and potential clinical settings .
LY 231617, chemically designated as (±)-5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(dimethylamino)-4-thiazolidinone, is a synthetic compound featuring a thiazolidinone core substituted with a sterically hindered phenolic moiety. This molecular architecture confers distinctive properties critical to its biological function. The compound exists as a racemic mixture due to the chiral center at the 5-position of the thiazolidinone ring, with each enantiomer potentially exhibiting differential biological activities. Its molecular weight is 405.57 g/mol, with a calculated partition coefficient (log P) of 5.2, indicating significant lipophilicity conducive to membrane penetration [5].
Crystallographic analyses reveal that the phenolic hydroxyl group participates in intramolecular hydrogen bonding with the adjacent thiazolidinone carbonyl, creating a pseudo-six-membered ring that stabilizes the molecular conformation. This configuration enhances radical scavenging efficiency by facilitating electron delocalization. X-ray diffraction studies of analogous antioxidant compounds demonstrate reduced crystallinity upon introduction of bulky substituents (e.g., tert-butyl groups), correlating with improved solubility profiles [1] [5]. Thermal stability assessments via thermogravimetric analysis show decomposition initiation above 150°C, consistent with thermally robust pharmaceutical intermediates.
Table 1: Physicochemical Properties of LY 231617
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₅N₃O₂S |
Molecular Weight | 405.57 g/mol |
log P (Calculated) | 5.2 |
Hydrogen Bond Donors | 1 (phenolic OH) |
Hydrogen Bond Acceptors | 4 |
Melting Point | 174–176°C (decomposition) |
Solubility (25°C) | <0.1 mg/mL in water |
LY 231617 primarily exerts antioxidant effects through hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms, attributable to its sterically hindered phenolic structure. Thermodynamic parameters calculated using density functional theory (DFT) at the M06-2X/6-311+G(d,p) level reveal a bond dissociation enthalpy (BDE) of 86.3 kcal/mol for the phenolic O-H bond in the gas phase, decreasing to 78.5 kcal/mol in aqueous medium. This reduction underscores solvent-assisted proton dissociation, favoring SPLET under physiological conditions [9]. The compound demonstrates multi-radical scavenging capacity:
Table 2: Free Radical Scavenging Parameters of LY 231617
Radical Species | Rate Constant (k, M⁻¹s⁻¹) | Mechanism |
---|---|---|
Hydroxyl (•OH) | 4.55 × 10⁹ | HAT/SPLET |
Superoxide (O₂•⁻) | 2.1 × 10⁶ | SPLET |
DPPH• | IC₅₀ = 8.7 μM | HAT |
Peroxyl (ROO•) | ORAC = 3.8 (Trolox equiv.) | HAT |
LY 231617 crosses the blood-brain barrier (BBB) via transcellular passive diffusion, governed by its moderate lipophilicity (log P = 5.2) and low polar surface area (68 Ų). In situ perfusion studies in rodents demonstrate a permeability coefficient (Pe) of 2.7 × 10⁻³ cm/min, comparable to highly BBB-penetrant drugs like diazepam. This permeability is achieved without compromising tight junction integrity, as evidenced by unchanged sucrose permeability co-administered with LY 231617 [3] [7].
Tissue distribution studies using ¹⁴C-labeled compound reveal the following rank order of accumulation at 30 minutes post-IV administration:
Notably, brain-to-plasma ratio reaches 0.85, indicating near-equilibrium partitioning. LY 231617 does not undergo P-glycoprotein-mediated efflux, confirmed using MDCKII-MDR1 monolayers (transport ratio = 1.1). Its distribution aligns with regions vulnerable to oxidative stress, including the hippocampus and cortex, as visualized by autoradiography [3] [4] [7].
LY 231617 emerged from Eli Lilly's neuroprotective drug discovery program in the late 1980s, targeting ischemia-reperfusion injury. Key milestones include:
The compound served as a structural prototype for subsequent antioxidants incorporating hindered phenol motifs, influencing drugs like tirilazad and edaravone [4].
The brain's vulnerability to oxidative damage stems from its high oxygen consumption (20% of total body O₂), abundant polyunsaturated fatty acids, and relatively low antioxidant defenses. Reactive oxygen species (ROS) mediate neuronal injury via:
By intercepting multiple ROS propagation pathways and maintaining BBB integrity, LY 231617 represents a mechanistically grounded approach to neuroprotection not fully leveraged in clinical practice [4] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: